molecular formula C11H14N2O4 B13223294 Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13223294
M. Wt: 238.24 g/mol
InChI Key: UOAASEOHAABMTE-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the azetidine or pyridine rings .

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O4/c1-13-6-8(11(15)16-2)9(3-10(13)14)17-7-4-12-5-7/h3,6-7,12H,4-5H2,1-2H3

InChI Key

UOAASEOHAABMTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)OC2CNC2)C(=O)OC

Origin of Product

United States

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